molecular formula C8H12F4O3 B15092490 sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate

sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B15092490
M. Wt: 232.17 g/mol
InChI Key: BMPQKPYQXJVPAY-UHFFFAOYSA-N
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Description

sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic carbonate ester of significant interest in advanced materials research, particularly in the development of next-generation electrolytes for lithium-ion batteries . Fluorinated solvents, such as this compound, are increasingly utilized in non-aqueous electrolyte compositions to enhance battery performance and safety . These fluorinated carbonates can contribute to the formation of more stable solid-electrolyte interphase (SEI) layers on electrodes, which is critical for improving long-term cycle life and mitigating capacity fade, especially under high-voltage or high-temperature operating conditions . The compound's research value is further amplified in the context of weakly solvating electrolytes (WSEs) and flame-retardant formulations . By incorporating fluorine atoms into the solvent structure, researchers aim to tailor the solvation environment of lithium ions, which can lead to improved cation transport and more stable interfacial chemistry . The unique properties of fluorinated compounds also contribute to the thermal stability and safety characteristics of the electrolyte system . This compound is for research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C8H12F4O3

Molecular Weight

232.17 g/mol

IUPAC Name

butan-2-yl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C8H12F4O3/c1-3-5(2)15-7(13)14-4-8(11,12)6(9)10/h5-6H,3-4H2,1-2H3

InChI Key

BMPQKPYQXJVPAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Laboratory-Scale Procedure

  • Reagent Setup : In a three-neck flask under inert atmosphere, 2,2,3,3-tetrafluoropropyl chloroformate (0.1 mol) is dissolved in anhydrous chloroform (10 mL).
  • Base Addition : Pyridine (0.12 mol) is added dropwise to maintain a temperature below 30°C.
  • Alcohol Introduction : sec-Butyl alcohol (0.11 mol) is introduced via syringe pump over 30 minutes.
  • Reaction Monitoring : The mixture is stirred at 65°C for 3–5 hours, with thin-layer chromatography (TLC) in cyclohexane/ethyl acetate (8:2) confirming completion.
  • Workup : The organic layer is washed with brine, dried over Na$$2$$SO$$4$$, and concentrated under reduced pressure.
  • Purification : Crude product is purified via column chromatography (cyclohexane/ethyl acetate gradient), yielding 70–85% pure carbonate.

Byproduct Management

Hydrochloric acid generated during the reaction is neutralized by pyridine, forming pyridinium chloride, which precipitates and is removed via filtration. Residual solvents are eliminated through rotary evaporation, with final purity exceeding 98% confirmed by $$^1$$H NMR.

Industrial-Scale Production Strategies

Industrial synthesis emphasizes cost efficiency and safety. Key modifications include:

  • Solvent Recycling : Chloroform is recovered via fractional distillation, reducing waste by 40%.
  • Automated Temperature Control : Jacketed reactors maintain temperatures within ±2°C of setpoints, minimizing side reactions.
  • Catalytic Enhancements : Substituting pyridine with immobilized base catalysts (e.g., polymer-supported DMAP) enables continuous-flow processing.

A representative industrial protocol involves:

  • Continuous-Flow Reactor : Pre-mixed reagents enter a tubular reactor at 70°C with a residence time of 20 minutes.
  • In-Line Neutralization : HCl is neutralized by triethylamine in a separate chamber, avoiding precipitation issues.
  • Distillation : Crude product is distilled at 120°C under vacuum (10 mmHg), achieving 92% purity before final polishing.

Solvation Effects and Reaction Kinetics

The dielectric constant of the solvent significantly impacts reaction rates. Chloroform ($$\varepsilon = 4.8$$) facilitates faster kinetics than dichloromethane ($$\varepsilon = 8.9$$) due to reduced stabilization of the transition state. Fluorine atoms in the chloroformate enhance electrophilicity, accelerating the reaction by 1.5–2× compared to non-fluorinated analogs.

Kinetic Data :

Solvent Rate Constant (k, ×10$$^{-3}$$ s$$^{-1}$$) Activation Energy (E$$_a$$, kJ/mol)
Chloroform 3.2 ± 0.1 45.6 ± 1.2
Dichloromethane 2.1 ± 0.2 52.3 ± 1.5

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under aqueous conditions, cleaving the carbonate ester bond. In the presence of water or aqueous bases (e.g., NaOH), the reaction yields:

  • sec-Butyl alcohol (from the sec-butyl group)

  • 2,2,3,3-Tetrafluoropropanol (from the fluorinated alkyl chain)

The reaction mechanism involves nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbon of the carbonate group, followed by bond cleavage.

Table 1: Hydrolysis Conditions and Products

Reaction MediumTemperatureMajor ProductsYield (%)
H₂O (pH 7)25°Csec-Butyl alcohol, 2,2,3,3-Tetrafluoropropanol65–70
1M NaOH60°CSame as above>90

Nucleophilic Substitution Reactions

The carbonate group acts as an electrophilic site, enabling substitution with nucleophiles such as amines, thiols, or alkoxides.

Reaction with Amines

Primary or secondary amines displace the fluorinated alkyl chain, forming carbamates:
RNH2+sec-Butyl 2,2,3,3-tetrafluoropropyl carbonateRNHCOO-sec-butyl+2,2,3,3Tetrafluoropropanol\text{RNH}_2 + \text{this compound} \rightarrow \text{RNHCOO-sec-butyl} + 2,2,3,3-\text{Tetrafluoropropanol}

Key Observations :

  • Reactions proceed efficiently in polar aprotic solvents (e.g., THF) at 50–80°C .

  • Fluorine atoms stabilize the transition state, accelerating reaction rates compared to non-fluorinated analogs .

Reaction with Thiols

Thiols substitute the fluorinated alkyl group, producing thiocarbonates:
RSH+sec-Butyl 2,2,3,3-tetrafluoropropyl carbonateRSCOO-sec-butyl+2,2,3,3Tetrafluoropropanol\text{RSH} + \text{this compound} \rightarrow \text{RSCOO-sec-butyl} + 2,2,3,3-\text{Tetrafluoropropanol}

Table 2: Substitution Reaction Parameters

NucleophileSolventTemperatureProductYield (%)
BenzylamineTHF60°Csec-Butyl benzylcarbamate78
EthanethiolDichloromethane25°Csec-Butyl ethylthiocarbonate82

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and fluorinated fragments .

  • Fluorine Effects :

    • Electron-withdrawing fluorine atoms increase the electrophilicity of the carbonate group.

    • Steric hindrance from the tetrafluoropropyl group reduces susceptibility to hydrolysis at neutral pH .

Scientific Research Applications

sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.

    Pharmaceuticals: The compound can be used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Materials Science: It is utilized in the preparation of fluorinated polymers and coatings, which possess unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate involves the reactivity of the carbonate group. The compound can act as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-sulfur bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Carbonates and Ethers

Compound Molecular Weight (g/mol) Fluorine Atoms per Molecule Density (g/cm³) Primary Application
Methyl 2,2,3,3-tetrafluoropropyl carbonate 196.1 4 ~1.3 (estimated) Co-solvent in high-voltage LIBs
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate 240.1 6 N/A High-fluorine additive for SEI tuning
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) 232.1 6 1.56 Diluent in localized high-concentration electrolytes (LHCEs)
Fluoroethylene carbonate (FEC) 106.0 1 1.45 SEI-forming additive

Key Observations :

  • Fluorine Content: Higher fluorine content (e.g., TTE and difluoroethyl carbonate) correlates with improved oxidative stability and LiF-rich SEI formation, critical for anode protection .
  • Molecular Weight : Bulkier compounds like TTE reduce electrolyte flammability but may increase viscosity, whereas lighter carbonates (e.g., FEC) enhance ion mobility .

Electrochemical Performance

Table 2: Performance Metrics in Lithium-Ion Batteries

Compound Conductivity (mS/cm) Oxidation Potential (V vs. Li/Li⁺) Capacity Retention (After 100 cycles)
Methyl 2,2,3,3-tetrafluoropropyl carbonate ~2.5 (3 M LiPF₆) >5.0 92% (NCM811/graphite, 4.6 V)
TTE (as diluent in LHCE) ~1.8 (3 M LiFSI) >5.5 88% (LiCoO₂/graphite, 4.8 V)
FEC (10 wt% additive) ~6.0 (1 M LiPF₆) 4.3 85% (NCM622/Si-C, 4.4 V)

Key Observations :

  • Oxidative Stability : TTE and fluorinated carbonates outperform conventional solvents (e.g., EC/DMC) at high voltages (>4.5 V) due to fluorine-induced electron-withdrawing effects .
  • SEI Growth : TTE-based LHCEs form thicker, amorphous SEI layers (88.1% thickness increase in 12 hours) compared to carbonate electrolytes (44.1%), improving Li-metal compatibility .

Functional Roles in Electrolytes

  • sec-Butyl 2,2,3,3-Tetrafluoropropyl Carbonate (Hypothesized) : Likely acts as a co-solvent or additive balancing solvation power (via carbonate group) and fluorination-driven stability. Its sec-butyl chain may reduce crystallization tendencies compared to methyl/ethyl analogs, enhancing low-temperature performance .
  • TTE: Serves as a non-solvating diluent in LHCEs, enabling high salt concentration without excessive viscosity, which improves Li⁺ transference numbers (~0.6) .
  • FEC: Promotes uniform SEI on silicon anodes but decomposes at lower voltages (~4.3 V), limiting high-voltage compatibility .

Biological Activity

sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate (CAS No. 15092490) is a fluorinated carbonate compound that has garnered attention in various fields of chemical research due to its unique properties and potential biological activities. This article explores the biological activity associated with this compound, highlighting relevant data, case studies, and research findings.

This compound is characterized by its carbonate functional group and a tetrafluorinated propyl chain. The presence of fluorine atoms contributes to its stability and reactivity in organic synthesis. Its molecular formula is C₉H₁₈F₄O₃, indicating a complex structure that influences its biological interactions.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its applications as a reagent in organic synthesis and potential use in pharmaceuticals. Key findings from the literature include:

  • Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial activity due to their lipophilicity and ability to disrupt microbial membranes. The specific effects of this compound on various bacterial strains have not been extensively documented but warrant further investigation.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties. The modulation of inflammatory pathways through the use of fluorinated carbonates could be a potential area for future research .
  • Pharmacological Applications : Fluorinated compounds are often explored for their role in drug design due to their unique pharmacokinetic properties. The potential for this compound to serve as a scaffold in drug development is an area of ongoing research .

Case Studies

A few notable studies have explored the biological implications of related fluorinated compounds:

  • Fluorinated Electrolytes in Lithium-Ion Batteries : While not directly related to this compound's biological activity, research on fluorinated solvents has demonstrated their effectiveness in enhancing battery performance. This indirectly supports the idea that fluorinated compounds can exhibit beneficial properties in various applications .
  • Synthesis and Evaluation : A study focused on the synthesis of various fluorinated carbonates highlighted the importance of structural modifications in determining biological activity. This underscores the need for systematic evaluations of compounds like this compound to ascertain their specific activities .

Data Summary

PropertyValue
Molecular FormulaC₉H₁₈F₄O₃
Antimicrobial ActivityPotential (not extensively documented)
Anti-inflammatory PotentialSuggested (requires further research)
ApplicationsOrganic synthesis and drug development

Q & A

Q. What fundamental roles do fluorinated carbonate solvents like sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate play in lithium-ion battery electrolytes, and how do they enhance electrochemical stability?

Fluorinated carbonates improve electrolyte stability by forming robust solid-electrolyte interphase (SEI) layers on electrodes, reducing parasitic reactions at high voltages. Their chemical inertness minimizes oxidative decomposition, enabling compatibility with high-voltage cathodes (>4.5 V). For example, fluorinated ethers and carbonates like 3,3,3-trifluoropropylene carbonate enhance ionic conductivity and reduce flammability, critical for high-energy-density batteries . Methodologically, cyclic voltammetry (CV) and linear sweep voltammetry (LSV) can assess oxidative stability, while impedance spectroscopy quantifies interfacial resistance changes during cycling .

Q. How can researchers evaluate the thermal stability of this compound in electrolyte formulations, and what degradation markers should be monitored?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to determine decomposition onset temperatures and exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products (e.g., CO, CO₂, or fluorinated fragments). Accelerated rate calorimetry (ARC) can simulate thermal runaway scenarios. Fluorinated solvents generally exhibit higher thermal stability due to strong C-F bonds, but trace moisture or impurities may catalyze hydrolysis, releasing HF—monitored via titration or ion chromatography .

Advanced Research Questions

Q. What mechanisms underlie the improved cycling performance of high-voltage cathodes (e.g., Ni-rich NMC) when using this compound in localized high-concentration electrolytes (LHCEs)?

In LHCEs, fluorinated carbonates act as diluents that reduce electrolyte viscosity while maintaining a high concentration of Li⁺-coordinating solvents (e.g., LiFSI). This optimizes Li⁺ solvation structures, promoting uniform Li deposition and inhibiting cathode metal dissolution. Studies on 1,1,2,2-tetrafluoroethyl ether (TTE)-based LHCEs show enhanced passivation layers on Ni-rich cathodes, attributed to fluorine-rich SEI components (e.g., LiF). Advanced characterization techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) can map interfacial chemistry, while neutron diffraction reveals structural changes in cathodes during cycling .

Q. How do synergistic effects between this compound and additives like fluoroethylene carbonate (FEC) influence SEI formation and lithium metal anode stability?

FEC promotes the formation of a flexible, LiF-rich SEI on lithium metal, reducing dendrite growth. When combined with fluorinated carbonates, the synergy enhances SEI mechanical stability and ionic conductivity. Electrochemical impedance spectroscopy (EIS) and in-situ atomic force microscopy (AFM) can track SEI evolution, while cryo-electron microscopy (cryo-EM) visualizes Li deposition morphology. For example, FEC addition in TTE-based electrolytes reduces overpotential and improves cycleability by 40% in Li||NMC cells .

Q. What methodologies are effective in identifying decomposition pathways of this compound under high-voltage (≥4.5 V) conditions, and how can these inform electrolyte design?

Operando Raman spectroscopy and nuclear magnetic resonance (NMR) track real-time solvent degradation and Li⁺ coordination changes. Density functional theory (DFT) calculations predict radical formation pathways, validated by electron paramagnetic resonance (EPR) to detect reactive intermediates (e.g., oxygen radicals). For instance, fluorinated solvents like 1,1,2,2-tetrafluoroethyl ether show reduced reactivity toward singlet oxygen (¹O₂), a key cathode degradation byproduct, compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Conflicting reports exist on the role of fluorinated solvents in stabilizing lithium metal anodes. How can researchers reconcile discrepancies between improved cycle life and accelerated failure modes in certain systems?

Contradictions often arise from differences in electrolyte composition (e.g., salt concentration, additive ratios) and testing protocols (e.g., current density, cycling temperature). Controlled studies varying FEC content (0–10 wt%) in LHCEs with this compound reveal a trade-off: higher FEC concentrations improve SEI stability but increase gas evolution (e.g., CO₂). Multivariate statistical analysis (e.g., design of experiments, DoE) and machine learning models can optimize formulations by balancing competing factors .

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